molecular formula C14H14O2 B061195 [1,1'-Biphenyl]-2,4'-dimethanol CAS No. 187344-44-1

[1,1'-Biphenyl]-2,4'-dimethanol

Cat. No. B061195
CAS RN: 187344-44-1
M. Wt: 214.26 g/mol
InChI Key: QEYKYHBKQHGNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl, also known as diphenyl, phenylbenzene, 1,1’-biphenyl, or lemonene, is an organic compound that forms colorless crystals . It’s an aromatic hydrocarbon with a molecular formula of (C6H5)2 . It’s notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .


Synthesis Analysis

Biphenyl can be formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .


Chemical Reactions Analysis

The chemical reactions of biphenyl compounds can be complex and varied. For example, the Grignard reaction is valuable for its ability to form carbon-carbon bonds . The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether .


Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It’s insoluble in water, but soluble in typical organic solvents .

Mechanism of Action

The mechanism of action of biphenyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, some biphenyl derivatives are used in the production of dyes and have been linked to bladder and pancreatic cancer .

Safety and Hazards

Biphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research and development in biphenyl compounds are vast and varied. For example, there is ongoing research into the use of graphitic carbon nitride (g-C3N4), a compound related to biphenyl, for environmental remediation via organic pollution elimination .

properties

IUPAC Name

[4-[2-(hydroxymethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYKYHBKQHGNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362663
Record name [1,1'-Biphenyl]-2,4'-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2,4'-diyldimethanol

CAS RN

187344-44-1
Record name [1,1'-Biphenyl]-2,4'-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.